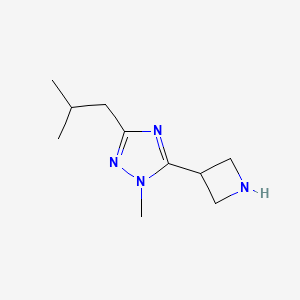
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains an azetidine ring fused with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (65°C) for several hours.
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves the overall yield and efficiency of the process.
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(3-Azetidinyl)-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-2H-1,2,3,4-tetrazole
Uniqueness
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is unique due to its specific combination of the azetidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-7(2)4-9-12-10(14(3)13-9)8-5-11-6-8/h7-8,11H,4-6H2,1-3H3 |
InChIキー |
DODQFNPZUQWPTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C2CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


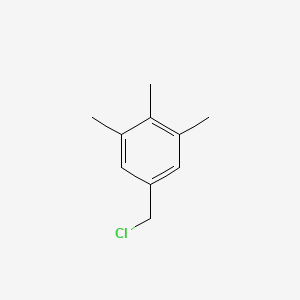
![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)

![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)

![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
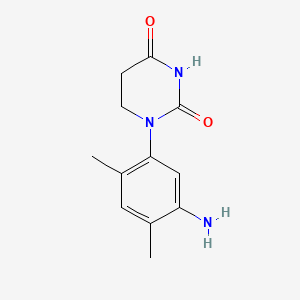
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
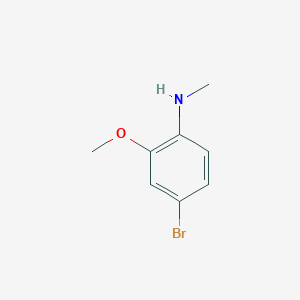
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
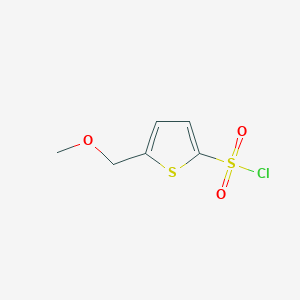
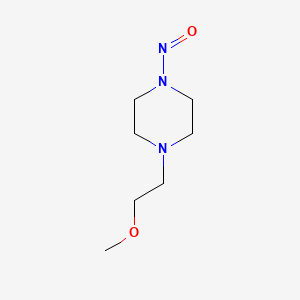
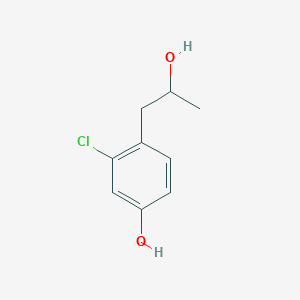
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
